4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-19-7-5-17(6-8-19)20(24)22-14-16-9-12-23(13-10-16)18-4-3-11-21-15-18/h3-8,11,15-16H,2,9-10,12-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJNBTLYZDGKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 1-(pyridin-3-yl)piperidine. This can be achieved through the reaction of pyridine with piperidine under appropriate conditions.
Benzamide Formation: The next step involves the formation of the benzamide core. This can be done by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with the piperidine intermediate to form the benzamide.
Final Coupling: The final step involves the coupling of the benzamide with the piperidine intermediate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Neurodegenerative Diseases
Research indicates that this compound may serve as a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme implicated in cognitive functions and neuroinflammatory processes. Inhibiting PDE4D has shown promise in treating conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders by enhancing intracellular cAMP levels, which can lead to improved cognitive function and reduced inflammation .
Cancer Therapy
The compound's structural features suggest potential applications in oncology. Its interaction with specific molecular targets involved in tumor growth and metastasis is under investigation. Preliminary studies have indicated that derivatives of this compound may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, particularly those related to breast and liver cancers .
Anti-inflammatory Effects
Given its mechanism of action involving cAMP modulation, the compound is also being explored for anti-inflammatory applications. By inhibiting pro-inflammatory cytokines, it may provide therapeutic benefits in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Neuroprotective Effects
In a study examining the effects of PDE4D inhibitors on cognitive function in animal models, compounds similar to 4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide demonstrated significant improvements in memory retention and learning capabilities. The results highlighted the potential for these compounds as therapeutic agents in treating cognitive impairments associated with aging and neurodegeneration .
Case Study 2: Antitumor Activity
A recent investigation into the antitumor properties of benzamide derivatives found that compounds structurally related to this compound exhibited considerable cytotoxicity against breast cancer cell lines. The study reported a dose-dependent response with enhanced apoptosis markers observed in treated cells compared to controls .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Conformational Analysis
Key structural analogs include derivatives with varying substituents on the benzamide ring (e.g., chloro, methyl) and modifications to the piperidine-linked aromatic groups. Below is a comparative analysis:
Table 1: Structural and Crystallographic Comparison
Inferred from the methyl analog’s half-chair conformation .
*Predicted based on steric and electronic similarities to methyl and chloro analogs.
Key Observations:
- Piperidine Conformation : The chloro derivative adopts a chair conformation due to steric effects of the bulky 4-chlorobenzoyl group, whereas the methyl analog stabilizes in a half-chair conformation . The ethoxy group in the target compound may favor a half-chair conformation, similar to the methyl derivative.
- Dihedral Angles : The methyl analog exhibits a near-orthogonal orientation (89.1°) between its two benzene rings, likely minimizing steric clashes. A similar angle is expected for the ethoxy variant .
- Crystal Packing: Hydrogen-bonding networks (N–H⋯O, C–H⋯O) in analogs stabilize crystal lattices.
Table 2: Physicochemical Properties
*Estimated using fragment-based methods (e.g., Crippen’s method). †Ethoxy’s -OCH2CH3 group may reduce LogP slightly compared to methyl (-CH3).
Biological Activity
4-Ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features an ethoxy group, a piperidine ring, and a pyridine moiety, which contribute to its unique pharmacological properties. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It acts as a ligand, modulating the activity of various molecular targets involved in cellular signaling pathways. The compound has been suggested to influence pathways related to insulin signaling and may exhibit inhibitory effects on certain protein kinases.
Biological Activity Overview
Recent studies have highlighted the following biological activities:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :
- Potential Anti-Cancer Effects :
-
Receptor Binding Studies :
- The compound may serve as a probe in receptor binding studies, helping to elucidate the mechanisms underlying various biological processes .
Research Findings and Case Studies
Several studies have investigated the biological efficacy of compounds related to this compound. Below are key findings summarized in tabular form:
Q & A
Q. What synthetic routes are recommended for synthesizing 4-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide, and what yields are achievable under optimized conditions?
Methodological Answer: The synthesis typically involves a multi-step approach:
Intermediate Preparation : Synthesize the pyridine-piperidine scaffold via nucleophilic substitution or reductive amination. For example, coupling 1-(pyridin-3-yl)piperidin-4-amine with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
Benzamide Coupling : React the intermediate with 4-ethoxybenzoyl chloride using coupling agents like EDCl/HOBt in DMSO at room temperature, achieving yields up to 83% .
Purification : Column chromatography (e.g., chloroform:methanol = 3:1) and crystallization (e.g., diethyl ether) are critical for isolating the pure product .
Q. Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amine alkylation | K₂CO₃, DMF, 80°C | 85% | |
| Benzamide coupling | EDCl/HOBt, DMSO, 20°C | 83% |
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), pyridin-3-yl protons (δ ~8.3–8.6 ppm), and piperidine methylene groups (δ ~2.5–3.5 ppm) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₃H₂₈N₃O₂: 378.2176) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (refer to SDS data) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMSO, chloroform) .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can the coupling reaction between the pyridine-piperidine intermediate and 4-ethoxybenzoyl chloride be optimized for industrial-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) to accelerate amide bond formation .
- Solvent Optimization : Replace DMSO with less viscous solvents (e.g., THF) to improve mixing in continuous flow reactors .
- Process Monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. How do solvent polarity and temperature influence stereochemical outcomes during synthesis?
Methodological Answer:
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Q. How can computational modeling predict binding affinity to kinase targets?
Methodological Answer:
Q. What challenges arise when scaling up synthesis, and how are they addressed?
Methodological Answer:
Q. How are synthetic byproducts characterized, and how do they impact pharmacological activity?
Methodological Answer:
- LC-MS/MS : Identify byproducts (e.g., hydrolyzed ethoxy groups) using fragmentation patterns (m/z 362.20 for de-ethoxy derivative) .
- Bioactivity Assays : Test byproducts in parallel with the parent compound to rule out off-target effects (e.g., ATPase inhibition assays) .
Q. What in vitro assays best evaluate kinase inhibition potential?
Methodological Answer:
- Kinase Profiling : Use radiometric assays (³³P-ATP) or fluorescence-based platforms (e.g., Adapta™) to measure IC₅₀ against kinases like EGFR or Abl1 .
- Selectivity Screening : Compare inhibition across a panel of 50+ kinases to identify off-target effects (Z’-factor > 0.5 ensures assay robustness) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
